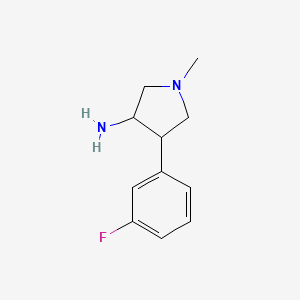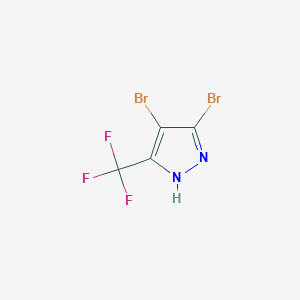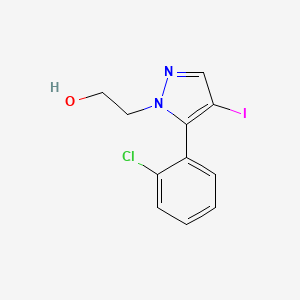
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chlorophenyl group and an iodine atom attached to the pyrazole ring, along with an ethanol group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and iodine substituents. The final step involves the addition of the ethanol group.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Chlorophenyl and Iodine Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the iodine atom can be added through halogenation reactions.
Addition of Ethanol Group: The ethanol group can be introduced through nucleophilic substitution reactions, where an appropriate leaving group is replaced by the ethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom or to convert the chlorophenyl group to a phenyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(5-(2-Chlorophenyl)-1H-pyrazol-1-yl)ethanol or 2-(5-phenyl-4-iodo-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(5-(2-Chlorophenyl)-4-azido-1H-pyrazol-1-yl)ethanol or 2-(5-(2-Chlorophenyl)-4-thio-1H-pyrazol-1-yl)ethanol.
科学的研究の応用
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The chlorophenyl and iodine groups can interact with enzymes or receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(5-Phenyl-4-iodo-1H-pyrazol-1-yl)ethanol: Lacks the chlorophenyl group, which may result in different biological activities.
2-(5-(2-Chlorophenyl)-1H-pyrazol-1-yl)ethanol: Lacks the iodine atom, which may affect its reactivity and interactions with molecular targets.
2-(5-(2-Chlorophenyl)-4-bromo-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine, which may influence its chemical properties and reactivity.
Uniqueness
The presence of both the chlorophenyl and iodine groups in 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol imparts unique chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C11H10ClIN2O |
|---|---|
分子量 |
348.57 g/mol |
IUPAC名 |
2-[5-(2-chlorophenyl)-4-iodopyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10ClIN2O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2 |
InChIキー |
JPHPURJKOQVDPB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2CCO)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



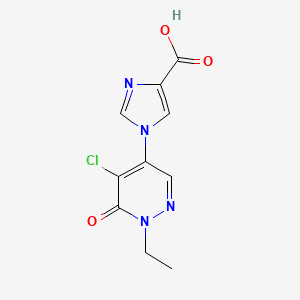
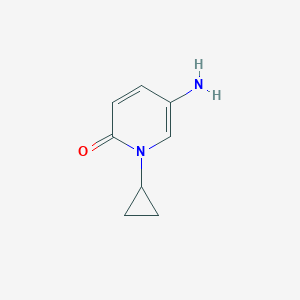
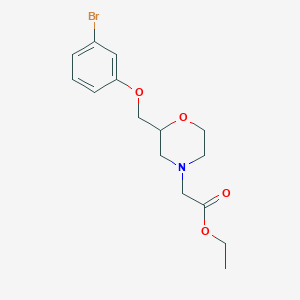
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
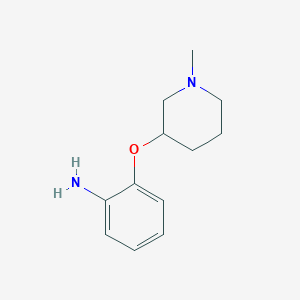

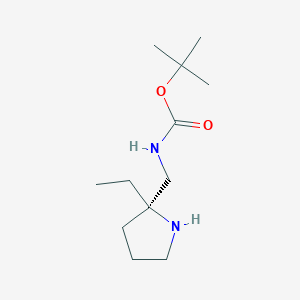
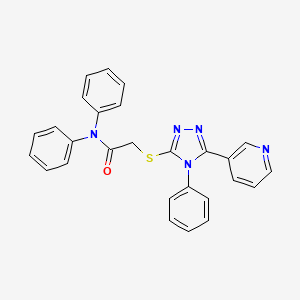
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

